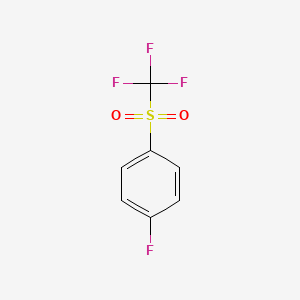

1-Fluoro-4-(trifluoromethylsulfonyl)benzene

Vue d'ensemble

Description

The compound 1-Fluoro-4-(trifluoromethylsulfonyl)benzene is a fluorinated aromatic molecule that is of interest due to the unique properties imparted by the fluorine atoms and the trifluoromethylsulfonyl group. Fluorinated compounds are widely sought after in various fields, including drug discovery, due to their ability to influence the biological activity, stability, and membrane permeability of molecules .

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can involve different reagents and conditions. For instance, the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride has been used to activate thioglycosides, which are then converted to glycosides in good yield and selectivity . Another example is the synthesis of phenylsulfur trifluorides, which are stable and versatile fluorinating agents. These compounds, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, have been synthesized and found to be resistant to hydrolysis and thermally stable . Additionally, trifluoromethanesulfonyl hypofluorite, a compound related to the trifluoromethylsulfonyl group, has been synthesized by reacting fluorosulfuryl hypofluorite with cesium trifluoromethanesulfonate .

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds can be quite complex and crowded, as seen in the synthesis of 1,2,4-trifluoro-3,5,6-tris(triisopropylsilyl)benzene, where the molecular structure was determined by X-ray crystallography . The presence of fluorine atoms and bulky substituents can significantly influence the molecular conformation and reactivity.

Chemical Reactions Analysis

Fluorinated aromatic compounds can undergo various chemical reactions. For example, catalytic Friedel-Crafts acylation has been carried out on benzene derivatives using hafnium triflate and trifluoromethanesulfonic acid as catalysts . The interaction of 2,4,6-tris(fluorosulfonyl)chlorobenzene with different nucleophiles has shown high reactivity due to the presence of strong electron-withdrawing groups . Furthermore, the synthesis of N-(trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride has been reported, which is a key agent in preparing compounds with superstrong electron-withdrawing groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by their molecular structure. The solubility of 1-fluoro-4-(methylsulfonyl)benzene in various organic solvents has been studied, showing a decrease in solubility from chloroform to ethanol . The compound fluorocarbonyl trifluoromethanesulfonate has been characterized in both gaseous and condensed phases, revealing the existence of trans and gauche conformers and providing insights into its conformational properties .

Applications De Recherche Scientifique

1-Fluoro-4-(trifluoromethylsulfonyl)benzene is a chemical compound with the formula C7H4F4O2S . It’s used as a reagent in various scientific fields, particularly in synthetic chemistry .

One of the main applications of this compound is in the field of fluorination . The compound is used as an electrophilic fluorinating reagent, which is safer, more stable, and highly reactive compared to molecular fluorine . This makes it a valuable tool in the synthesis of organic molecules where the introduction of fluorine substituents is desired .

Another application of this compound is in the agrochemical and pharmaceutical industries . Trifluoromethylpyridines, which can be synthesized using 1-Fluoro-4-(trifluoromethylsulfonyl)benzene, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and in the development of pharmaceutical and veterinary products .

-

SuFEx Trifluoromethylation of Sulfonyl Fluorides and Iminosulfur Oxydifluorides : This is a new generation click chemistry transformation that exploits the unique properties of S-F bonds and their ability to undergo near-perfect reactions with nucleophiles . The protocol involves rapid S-F exchange with trifluoromethyltrimethylsilane (TMSCF3) upon activation by potassium bifluoride in anhydrous DMSO . The reaction tolerates a wide selection of substrates and proceeds under mild conditions without need for chromatographic purification . A tentative mechanism is proposed involving nucleophilic displacement of S-F by the trifluoromethyl anion through a five-coordinate intermediate . The utility of late-stage SuFEx trifluoromethylation is demonstrated through the synthesis and selective anticancer properties of the bis(trifluoromethyl)sulfur oxyimine (3i) .

-

Synthesis of Methylsulfonyl Compounds : 1-Fluoro-4-(trifluoromethylsulfonyl)benzene can be used in the synthesis of 1-(Methylsulfonyl)-4-[(trifluoromethyl)sulfonyl]benzene . This compound has a molecular formula of CHFOS and an average mass of 288.264 Da . It’s likely used in various chemical reactions, although specific applications aren’t mentioned in the source .

-

Synthesis of Pharmaceutically Important Triflones and Bis(trifluoromethyl)sulfur Oxyimines : This is a new generation click chemistry transformation that exploits the unique properties of S-F bonds and their ability to undergo near-perfect reactions with nucleophiles . The protocol involves rapid S-F exchange with trifluoromethyltrimethylsilane (TMSCF3) upon activation by potassium bifluoride in anhydrous DMSO . The reaction tolerates a wide selection of substrates and proceeds under mild conditions without need for chromatographic purification . A tentative mechanism is proposed involving nucleophilic displacement of S-F by the trifluoromethyl anion through a five-coordinate intermediate . The utility of late-stage SuFEx trifluoromethylation is demonstrated through the synthesis and selective anticancer properties of the bis(trifluoromethyl)sulfur oxyimine (3i) .

Propriétés

IUPAC Name |

1-fluoro-4-(trifluoromethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O2S/c8-5-1-3-6(4-2-5)14(12,13)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGWKIHINPEOAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395025 | |

| Record name | 1-fluoro-4-(trifluoromethylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-4-(trifluoromethylsulfonyl)benzene | |

CAS RN |

944-30-9 | |

| Record name | 1-fluoro-4-(trifluoromethylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Allyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1273919.png)

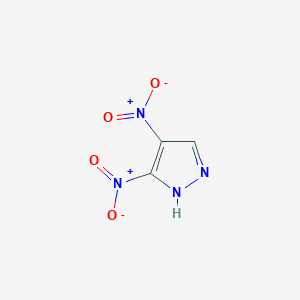

![1-(3-{[(Anilinocarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene](/img/structure/B1273924.png)

![4-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1273938.png)

![1-(4-Bromophenyl)-3-[4-(diethoxymethyl)phenyl]-2-propen-1-one](/img/structure/B1273941.png)

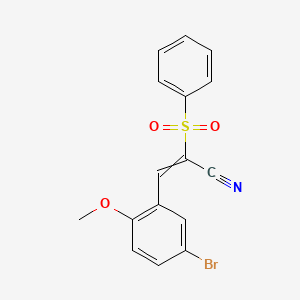

![[(4-Tert-butylphenyl)sulfonyl]acetonitrile](/img/structure/B1273944.png)